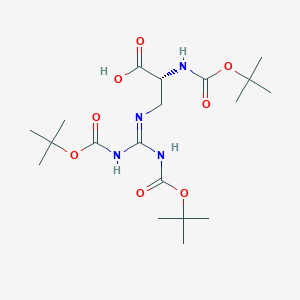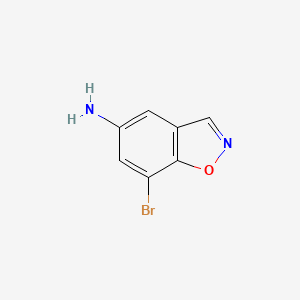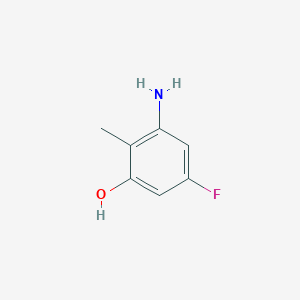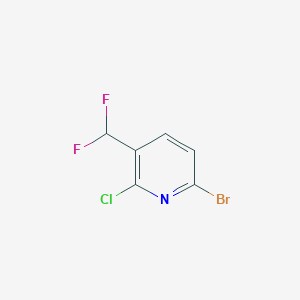
6-Bromo-2-chloro-3-(difluoromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-2-chloro-3-(difluoromethyl)pyridine is a halogenated pyridine derivative with the molecular formula C6H3BrClF2N and a molecular weight of 242.45 g/mol . This compound is characterized by the presence of bromine, chlorine, and difluoromethyl groups attached to a pyridine ring, making it a valuable intermediate in various chemical syntheses and industrial applications.
Méthodes De Préparation
The synthesis of 6-Bromo-2-chloro-3-(difluoromethyl)pyridine typically involves halogenation and difluoromethylation reactions. One common synthetic route includes the bromination of 2-chloro-3-(difluoromethyl)pyridine using bromine or a brominating agent under controlled conditions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as temperature control, solvent selection, and the use of catalysts.
Analyse Des Réactions Chimiques
6-Bromo-2-chloro-3-(difluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to remove halogen atoms.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Major products formed from these reactions depend on the specific reagents and conditions used, but they often include substituted pyridines and biaryl derivatives.
Applications De Recherche Scientifique
6-Bromo-2-chloro-3-(difluoromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Medicine: It is a precursor in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-Bromo-2-chloro-3-(difluoromethyl)pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of halogen atoms and the difluoromethyl group can enhance binding affinity and selectivity towards these targets .
Comparaison Avec Des Composés Similaires
Similar compounds to 6-Bromo-2-chloro-3-(difluoromethyl)pyridine include:
3-Bromo-2-chloro-6-(difluoromethyl)pyridine: Differing in the position of the bromine atom, this compound exhibits similar reactivity but may have distinct physical properties and applications.
2-Bromo-3-chloro-6-(difluoromethyl)pyridine: Another positional isomer with comparable chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and suitability for particular synthetic applications.
Propriétés
Numéro CAS |
1806011-18-6 |
|---|---|
Formule moléculaire |
C6H3BrClF2N |
Poids moléculaire |
242.45 g/mol |
Nom IUPAC |
6-bromo-2-chloro-3-(difluoromethyl)pyridine |
InChI |
InChI=1S/C6H3BrClF2N/c7-4-2-1-3(6(9)10)5(8)11-4/h1-2,6H |
Clé InChI |
WSNCHFHWEOZUKN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC(=C1C(F)F)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



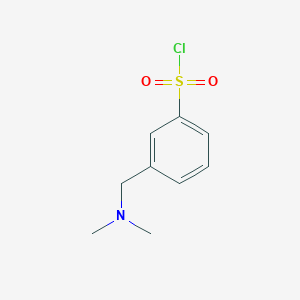
![tert-butyl N-[3-[bis(phenylmethoxycarbonylamino)methylideneamino]propyl]carbamate](/img/structure/B13136627.png)
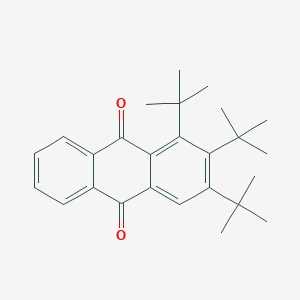
![1-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenyl]ethan-1-one](/img/structure/B13136637.png)
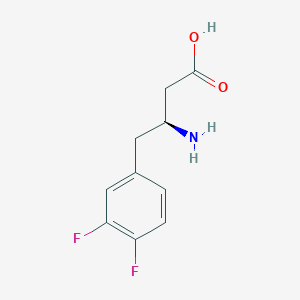

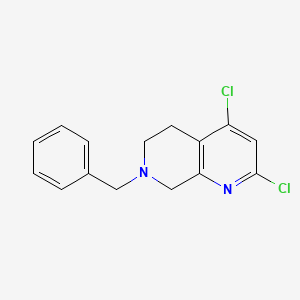


![2-(Aminomethyl)benzo[b]thiophen-3-amine](/img/structure/B13136667.png)
